2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine
Overview
Description
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol It is characterized by the presence of a morpholine ring substituted with a methyl group and a pyrazole ring
Biochemical Analysis
Biochemical Properties
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with other biomolecules such as receptors and transporters, affecting cellular signaling pathways and metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K/AKT/mTOR signaling pathway, which is critical for cell growth and survival . This compound can also alter gene expression patterns, leading to changes in protein synthesis and cellular responses. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby modulating cellular functions and responses .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth, differentiation, and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage, organ toxicity, and behavioral changes . These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of various metabolites, which may have distinct biological activities. The compound’s involvement in metabolic pathways can also affect the levels of other metabolites, influencing overall metabolic flux and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its uptake, localization, and accumulation in target cells and tissues . The compound’s distribution can influence its biological activity and therapeutic potential, as well as its potential side effects and toxicity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect its activity and function, as different cellular compartments provide distinct microenvironments and interactomes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its use in research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with morpholine in the presence of a suitable catalyst . The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction may produce alcohol derivatives .
Scientific Research Applications
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure but lacks the additional methyl group on the morpholine ring.
4-(1-Methyl-1H-pyrazol-4-yl)morpholine: Similar structure with a different substitution pattern on the morpholine ring.
Uniqueness
2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
2-methyl-2-(1-methylpyrazol-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-9(7-10-3-4-13-9)8-5-11-12(2)6-8/h5-6,10H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKNQIWHWNZUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCO1)C2=CN(N=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-35-0 | |
Record name | 2-methyl-2-(1-methyl-1H-pyrazol-4-yl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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